4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine
Description
4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated diazepine ring. The diazepine ring system (seven-membered ring with two nitrogen atoms) provides structural flexibility, while the triazole moiety contributes to electron-rich characteristics, enabling diverse pharmacological interactions.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C6H10N4/c1-2-7-4-6-5-8-9-10(6)3-1/h5,7H,1-4H2 |
InChI Key |
LLFGXZAZFFCZBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=NN2C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis from Benzodiazepine Precursors
One of the most established methods involves cyclization of benzodiazepine derivatives bearing suitable functional groups. For example, the condensation of benzodiazepine-2-thione derivatives with hydrazides under reflux conditions facilitates ring closure to form the triazolo-diazepine core.
Benzodiazepine-2-thione + Hydrazide → Cyclization → 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine
- Solvent: Ethanol, methanol, or other lower alkanols
- Temperature: Reflux (60–120°C)
- Reagents: Acid hydrazides, often used in excess (2–5 equivalents)
- Duration: 1–48 hours
Data Table: Cyclization Conditions and Yields
Multicomponent Assembly Processes (MCAP) and Cyclizations
Sequential Diazotization, Azidation, and Cycloaddition
Recent advances utilize multicomponent reactions to construct the fused heterocyclic framework efficiently. For example, the sequential diazotization of amino precursors, followed by azidation and cycloaddition, leads to the formation of the triazolo-diazepine core.
- Starting with 2-amino-N-benzylpropargylamine
- Diazotization with sodium nitrite (NaNO₂) in acidic medium
- In situ generation of azide (NaN₃)
- Copper-catalyzed or thermal cycloaddition to form the fused ring
| Reagent | Equivalents | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| NaNO₂ | 1.4 eq | Water | 0°C to room temp | 1–2 h | High | |
| NaN₃ | 1.4 eq | Water | Reflux | 2–4 h | Variable |
Data Table: Multicomponent Reaction Conditions
| Starting Material | Key Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-N-benzylpropargylamine | NaNO₂, NaN₃ | Water | Reflux | Up to 80 |
Notable Discoveries
- The method allows for diversification by varying aldehydes, amines, and alkynes, enabling synthesis of various substituted derivatives.
- The process is metal-free, environmentally friendly, and suitable for high-throughput synthesis.
Cyclization of Dihydrobenzodiazepines with Phosgene or Thiophosgene
Synthesis of Triazolobenzodiazepines via Phosgene Derivatives
This approach involves reacting 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione with phosgene or thiophosgene to induce cyclization, forming the fused triazole ring.
Dihydrobenzodiazepine-2-thione + Phosgene/Thiophosgene → Cyclization → this compound
- Solvent: Lower alkanols (methanol, ethanol, 1-butanol)
- Temperature: 60–120°C
- Duration: 1–24 hours
- Reagents: Phosgene or thiophosgene (used in excess)
Data Table: Phosgene/Thiophosgene Cyclization
| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione | Phosgene/Thiophosgene | Ethanol / 1-Butanol | 60–120°C | 1–24 h | Up to 70 |
Additional Synthetic Routes and Variations
Use of Dicyano Vinyl Derivatives
Hydrolysis of dicyano vinyl derivatives under acidic or basic conditions can lead to the formation of the target heterocycle. For instance, o-N-(dicyano-vinyl) amino-aniline, upon hydrolysis, yields derivatives that cyclize into the triazolo-diazepine core.
- Hydrolysis with sodium hydroxide or hydrochloric acid
- Reflux in ethanol or water
Data Table: Hydrolysis and Cyclization of Dicyano Vinyl Derivatives
| Starting Material | Hydrolysis Conditions | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-N-(Dicyano vinyl) amino-aniline hydrochloride | NaOH or HCl | Water / Ethanol | 70–80°C | 80–90 |
Summary of Research Discoveries and Trends
- Versatility of Precursors: Benzodiazepine derivatives, hydrazides, and dicyano vinyl compounds serve as versatile starting points.
- Reaction Conditions: Refluxing in ethanol, methanol, or 1-butanol under controlled temperatures (60–120°C) is common.
- Yield Optimization: Excess reagents, high boiling solvents, and extended reaction times improve yields.
- Environmental Considerations: Metal-free and solvent-efficient methods are increasingly favored.
- Biological Relevance: Several synthesized derivatives exhibit promising antifungal and pharmacological activities, underscoring the importance of optimized preparation.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone Derivatives
- Structural Differences: These derivatives incorporate an additional pyrimidine ring fused to the triazolodiazepine core, enhancing aromaticity and rigidity compared to the target compound. For example, benzo[f]pyrimido-triazolodiazepinones exhibit planar structures that may improve DNA intercalation properties .
- Synthesis : Synthesized via a three-step sequence involving condensation, cyclization, and functionalization. Yields range from 50–70% depending on substituents .
- Pharmacological Activity: Demonstrated moderate cytotoxicity against cancer cell lines (e.g., HT-29 colon adenocarcinoma), likely due to enhanced π-stacking interactions from the pyrimidine ring .
[1,2,3]Triazolo[1,5-a][1,4]benzodiazepines
- Structural Differences : A benzene ring replaces the saturated diazepine moiety, increasing aromaticity and reducing conformational flexibility. This modification enhances metabolic stability but may limit binding to flexible protein targets .
- Synthesis : Prepared via one-pot diazotization, azidation, and cycloaddition reactions under mild conditions (room temperature, 48 hours), achieving yields of 65–85% .
- Pharmacological Activity : Compounds such as 2a and 2m showed potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus) and anticancer activity against A549 lung cancer cells (IC₅₀: 12–18 µM) .
5,6,7,8-Tetrahydro-4H-[1,2,3]triazolo[1,5-d][1,4]diazepine (Scaffold A)
- Structural Differences : The diazepine ring is fully saturated (tetrahydro form), increasing hydrophobicity and membrane permeability compared to the partially saturated target compound .
- Pharmacological Significance : Scaffold A is a key fragment in CNS-active compounds, with derivatives showing anxiolytic effects via GABA receptor modulation .
Tetrahydrobenzo[f][1,4]thiazepines
- Structural Differences : A sulfur atom replaces one nitrogen in the diazepine ring, altering electronic properties and hydrogen-bonding capacity. For example, 5-cyclopentyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine exhibits distinct NMR shifts (δ 1.55–2.85 ppm for cyclopentyl protons) compared to triazole-containing analogs .
- Synthesis : Achieved via modified Pictet-Spengler reactions with 16-hour reaction times, yielding viscous oils in 60–75% purity .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 1.8* | 0.15 (PBS) | 2.5 (rat liver microsomes) | None (parent scaffold) |
| Benzo[f]pyrimido-triazolodiazepinone | 2.4 | 0.08 | 4.2 | Methyl, chloro |
| [1,2,3]Triazolo[1,5-a][1,4]benzodiazepine | 3.1 | 0.03 | 1.8 | Nitro, methoxy |
| Scaffold A | 1.2 | 0.20 | 6.0 | Benzyl, trifluoromethyl |
*Predicted using XLogP3 .
Biological Activity
4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine (CAS No. 1781610-84-1) is a compound of growing interest in pharmacological research due to its diverse biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C₆H₁₁ClN₄
- Molecular Weight : 174.63 g/mol
- Structure : The compound features a triazole ring fused to a diazepine structure, which is significant for its biological interactions.
Biological Activities
The biological activities of this compound have been explored in various studies. Key findings include:
- Antianxiety Effects : Similar compounds in the triazolo-diazepine family have demonstrated anxiolytic properties. For instance, a study found that certain derivatives exhibited significant activity in tests used to detect antianxiety effects .
- Cholinesterase Inhibition : Recent studies indicate that derivatives of triazolo-diazepines may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and have implications in Alzheimer's disease treatment. One derivative showed good AChE inhibition with effective blood-brain barrier (BBB) penetration .
- Anticancer Activity : Compounds within this structural class have been investigated for anticancer properties. Triazole derivatives often exhibit cytotoxic effects against various cancer cell lines .
Data Table of Biological Activities
Case Study 1: Anxiolytic Activity
A series of 6-(substituted-amino)-4H-s-triazolo[4,3-a][1,4]benzodiazepines were synthesized and evaluated for their pharmacological activity. Among these compounds, one derivative was highlighted for its promising anxiolytic effects in animal models .
Case Study 2: Alzheimer’s Disease Research
In a recent study focused on developing new anti-Alzheimer agents, several triazolo-diazepine derivatives were synthesized and tested for their cholinesterase inhibitory activity. The most potent compound exhibited significant AChE inhibition and was shown to penetrate the BBB effectively .
Q & A
Q. What are the common synthetic routes for constructing the triazolodiazepine core, and how are reaction conditions optimized?
The triazolodiazepine scaffold is typically synthesized via [3+2]-cycloaddition/rearrangement reactions. For example, hydrazine derivatives react with orthoesters or α,β-unsaturated carbonyl compounds to form the triazole ring, followed by diazepine ring closure under acidic or oxidative conditions. Key steps include:
- Cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
- Oxidative cyclization : Use of oxidizing agents like MnO₂ or DDQ to facilitate ring closure, as seen in the synthesis of benzo[f]pyrimido-triazolodiazepine derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (60–100°C) minimizes side reactions .
Q. Which characterization techniques are critical for confirming the structure and purity of triazolodiazepine derivatives?
- NMR spectroscopy : ¹H/¹³C NMR resolves ring fusion patterns and substituent positions (e.g., distinguishing between endo/exo isomers) .
- X-ray crystallography : Provides unambiguous confirmation of fused ring systems and stereochemistry, as demonstrated for RDA reaction products .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for halogenated derivatives .
- Chromatography : HPLC or UPLC with UV/fluorescence detection ensures purity (>95%) for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic outcomes, such as failed chirality transfer or unexpected oxidation products?
In cases where traceless chirality transfer fails (e.g., during RDA decomposition of diendo-quinazolinotriazolobenzodiazepine derivatives), mechanistic studies using isotopic labeling or DFT calculations can identify steric/electronic bottlenecks. For example, oxidation of (±)-68a unexpectedly yielded benzo[f]pyrimido-triazolodiazepine 106, suggesting competing pathways involving radical intermediates. Mitigation strategies include:
Q. What methodologies are used to analyze structure-activity relationships (SAR) in triazolodiazepine derivatives?
SAR studies focus on substituent effects and ring fusion patterns:
-
Bioisosteric replacement : Comparing thieno-fused vs. aryl-fused analogs (e.g., triazoloquinazolines showed reduced anticancer activity vs. triazolopyrimidines) .
-
Halogenation : Chlorine or fluorine substitution at specific positions enhances binding affinity to CNS targets (e.g., benzodiazepine receptors) .
-
Table of analogs :
Q. How are computational tools integrated into mechanistic studies of triazolodiazepine reactivity?
- DFT calculations : Modeling transition states for cycloaddition/rearrangement reactions to predict regioselectivity .
- Molecular docking : Screening triazolodiazepines against targets like GABAₐ receptors to prioritize synthetic targets .
- MD simulations : Assessing conformational flexibility of the diazepine ring in solvent environments .
Data Analysis & Optimization
Q. What statistical approaches are recommended for analyzing contradictory biological activity data across analogs?
- Multivariate analysis : Principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Dose-response modeling : IC₅₀/EC₅₀ determination using nonlinear regression for triazolodiazepines with partial agonism .
- Meta-analysis : Aggregating data from analogs (e.g., triazoloquinazolines vs. pyrimidines) to identify consensus pharmacophores .
Q. How can reaction scalability be optimized for multigram synthesis of triazolodiazepines?
- Flow chemistry : Continuous processing to control exothermic steps (e.g., azide-alkyne cycloaddition) .
- Catalyst recycling : Immobilized copper catalysts for CuAAC to reduce metal contamination .
- Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for industrial-scale purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
